molecular formula C10H15N5S B502507 1-BUTYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE

1-BUTYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE

Katalognummer: B502507
Molekulargewicht: 237.33g/mol
InChI-Schlüssel: RDEMQSSGJHQWDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-BUTYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE is an organic compound that features a tetraazole ring and a thienylmethyl group. Compounds containing these functional groups are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via cyclization reactions involving nitriles and azides under acidic or basic conditions.

    Attachment of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.

    Formation of the Thienylmethyl Group: The thienylmethyl group can be synthesized through Friedel-Crafts alkylation of thiophene with formaldehyde and subsequent reduction.

    Coupling Reactions: The final step involves coupling the tetraazole and thienylmethyl groups using appropriate coupling agents and reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-BUTYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-BUTYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-butyl-1H-tetrazol-5-yl)-N-(2-thienylmethyl)amine
  • N-(1-butyl-1H-tetrazol-5-yl)-N-(4-thienylmethyl)amine
  • N-(1-butyl-1H-tetrazol-5-yl)-N-(3-furylmethyl)amine

Uniqueness

1-BUTYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C10H15N5S

Molekulargewicht

237.33g/mol

IUPAC-Name

1-butyl-N-(thiophen-3-ylmethyl)tetrazol-5-amine

InChI

InChI=1S/C10H15N5S/c1-2-3-5-15-10(12-13-14-15)11-7-9-4-6-16-8-9/h4,6,8H,2-3,5,7H2,1H3,(H,11,12,14)

InChI-Schlüssel

RDEMQSSGJHQWDH-UHFFFAOYSA-N

SMILES

CCCCN1C(=NN=N1)NCC2=CSC=C2

Kanonische SMILES

CCCCN1C(=NN=N1)NCC2=CSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.